

Overcoming PF-06767832-induced cholinergic side effects

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Compound of Interest

Compound Name: **PF-06767832**

Cat. No.: **B610010**

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Technical Support Center: PF-06767832

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cholinergic side effects associated with the M1 selective positive allosteric modulator (PAM)-agonist, **PF-06767832**.

Troubleshooting Guides

This section offers guidance on identifying and mitigating common cholinergic adverse effects observed during *in vivo* experiments with **PF-06767832**.

Issue: Observation of Peripheral Cholinergic Side Effects (Salivation, Lacrimation, Diarrhea)

Root Cause: Despite its selectivity for the M1 muscarinic acetylcholine receptor, **PF-06767832** can still elicit cholinergic side effects.^{[1][2]} This is because M1 receptors are also present in peripheral tissues, and their activation can lead to classic cholinergic responses.^{[2][3]}

Troubleshooting Steps:

- Dose Optimization: The first step in mitigating side effects is to determine the optimal dose that provides the desired therapeutic effect with minimal adverse events. The following table

summarizes dose-response data for **PF-06767832** and a related compound in rodent models.

Compound	Species	Efficacious Dose (Cognitive Enhancement)	Dose Inducing Cholinergic Side Effects	Therapeutic Window
PF-06767832	Rat	0.32 - 1 mg/kg (reversal of scopolamine-induced deficits) [4]	1 mg/kg (amphetamine-induced locomotor activity reduction, potential for GI and cardiovascular effects)[4]	Narrow
M1 PAM (T-495)	Rat	0.3 mg/kg (improvement of scopolamine-induced memory deficits)[5]	30 mg/kg (diarrhea)[5]	~100-fold[5]
M1 ago-PAM (MK-7622)	Rat	3 mg/kg (memory improvement)[5]	3 mg/kg (diarrhea)[5]	~1-fold[5]

- Co-administration with a Peripherally Restricted Muscarinic Antagonist: To block the peripheral effects of **PF-06767832** without affecting its central nervous system (CNS) activity, co-administration with a peripherally restricted muscarinic antagonist is a highly effective strategy. Trospium chloride is a suitable candidate due to its quaternary ammonium structure, which limits its ability to cross the blood-brain barrier.[6]

Antagonist	Species	Recommended Dose for Peripheral Blockade	Rationale
Trospium Chloride	Rat	20 mg/kg (oral) [7]	Quaternary amine with low CNS penetration, effectively mitigates peripheral cholinergic effects of muscarinic agonists. [6] [8]

Issue: Seizure Activity or Convulsions Observed at Higher Doses

Root Cause: Excessive activation of M1 receptors in the CNS can lead to pro-convulsive activity.[\[9\]](#)[\[10\]](#) M1 PAMs with significant agonist activity, like **PF-06767832**, have a higher propensity to induce these effects.[\[9\]](#)[\[10\]](#)

Troubleshooting Steps:

- Careful Dose Escalation: When exploring higher doses of **PF-06767832**, a careful dose-escalation protocol should be followed, with close monitoring for any signs of seizure activity.

Compound	Species	Dose Inducing Seizures
PF-06764427 (structurally related to PF-06767832)	Mouse	Significant at 30 mg/kg and 60 mg/kg (i.p.) [1]
BQCA (M1 ago-PAM)	Mouse	Robust seizure activity at 100 mg/kg (i.p.) [1]

- Consider M1 PAMs with Lower Intrinsic Agonism: For studies where higher target engagement is required, consider using an M1 PAM with a lower intrinsic agonist activity. These compounds may offer a wider therapeutic window between cognitive enhancement and seizure liability.[\[10\]](#)[\[11\]](#)

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of **PF-06767832**-induced cholinergic side effects?

A1: **PF-06767832** is a positive allosteric modulator and agonist at the M1 muscarinic acetylcholine receptor. While highly selective for the M1 subtype over M2 and M3, M1 receptors are also expressed in peripheral tissues such as the gastrointestinal tract and salivary glands.^{[2][3]} Activation of these peripheral M1 receptors by **PF-06767832** leads to the observed cholinergic side effects, such as salivation, lacrimation, and diarrhea.^{[2][3]} This indicates that the side effects are an on-target effect of M1 receptor activation.

Q2: Can you provide a detailed experimental protocol for mitigating these side effects in a rat model?

A2: Experimental Protocol: Co-administration of **PF-06767832** with Trospium Chloride in Rats

Objective: To assess the efficacy of trospium chloride in mitigating **PF-06767832**-induced peripheral cholinergic side effects (e.g., salivation, gastrointestinal motility) while preserving its central cognitive-enhancing effects.

Materials:

- **PF-06767832**
- Trospium Chloride
- Vehicle for **PF-06767832** (e.g., 10% Tween 80 in sterile water)
- Vehicle for Trospium Chloride (e.g., sterile water)
- Male Sprague-Dawley rats (250-300g)
- Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)
- Apparatus for assessing cognitive function (e.g., novel object recognition arena)
- Saliva collection swabs

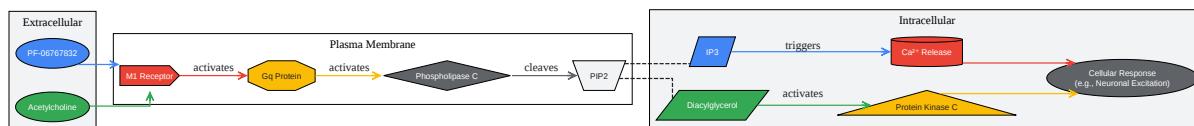
Procedure:

- Animal Acclimation: Acclimate rats to the housing and handling conditions for at least one week prior to the experiment.
- Group Allocation: Randomly assign animals to the following groups (n=8-10 per group):
 - Group 1: Vehicle (**PF-06767832**) + Vehicle (Trospium)
 - Group 2: **PF-06767832** (e.g., 1 mg/kg, i.p.) + Vehicle (Trospium)
 - Group 3: **PF-06767832** (e.g., 1 mg/kg, i.p.) + Trospium Chloride (e.g., 20 mg/kg, p.o.)
 - Group 4: Vehicle (**PF-06767832**) + Trospium Chloride (e.g., 20 mg/kg, p.o.)
- Dosing:
 - Administer Trospium Chloride or its vehicle orally (p.o.) 60 minutes before **PF-06767832** administration.
 - Administer **PF-06767832** or its vehicle intraperitoneally (i.p.) 30 minutes before the behavioral or physiological assessment.
- Assessment of Cholinergic Side Effects:
 - Salivation: At 15, 30, and 60 minutes post-**PF-06767832** injection, place a pre-weighed cotton swab in the rat's mouth for 30 seconds. The change in weight of the swab will indicate the amount of saliva produced.
 - Gastrointestinal Motility: 30 minutes after **PF-06767832** administration, administer a charcoal meal (1.5 ml) via oral gavage. Euthanize the animals 30 minutes after the charcoal meal. Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front. Calculate the percent of intestinal transit.[[12](#)]
- Assessment of Cognitive Enhancement (Optional):

- Conduct a cognitive behavioral test, such as the novel object recognition task, starting 30 minutes after **PF-06767832** administration.
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Q3: What is the signaling pathway activated by **PF-06767832**?

A3: **PF-06767832** activates the M1 muscarinic acetylcholine receptor, which is predominantly coupled to the Gq/11 family of G proteins.[13][14] Upon activation, the G_q subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[13] This signaling cascade ultimately leads to various cellular responses, including neuronal excitation and synaptic plasticity, which are thought to underlie the cognitive-enhancing effects of M1 receptor activation.

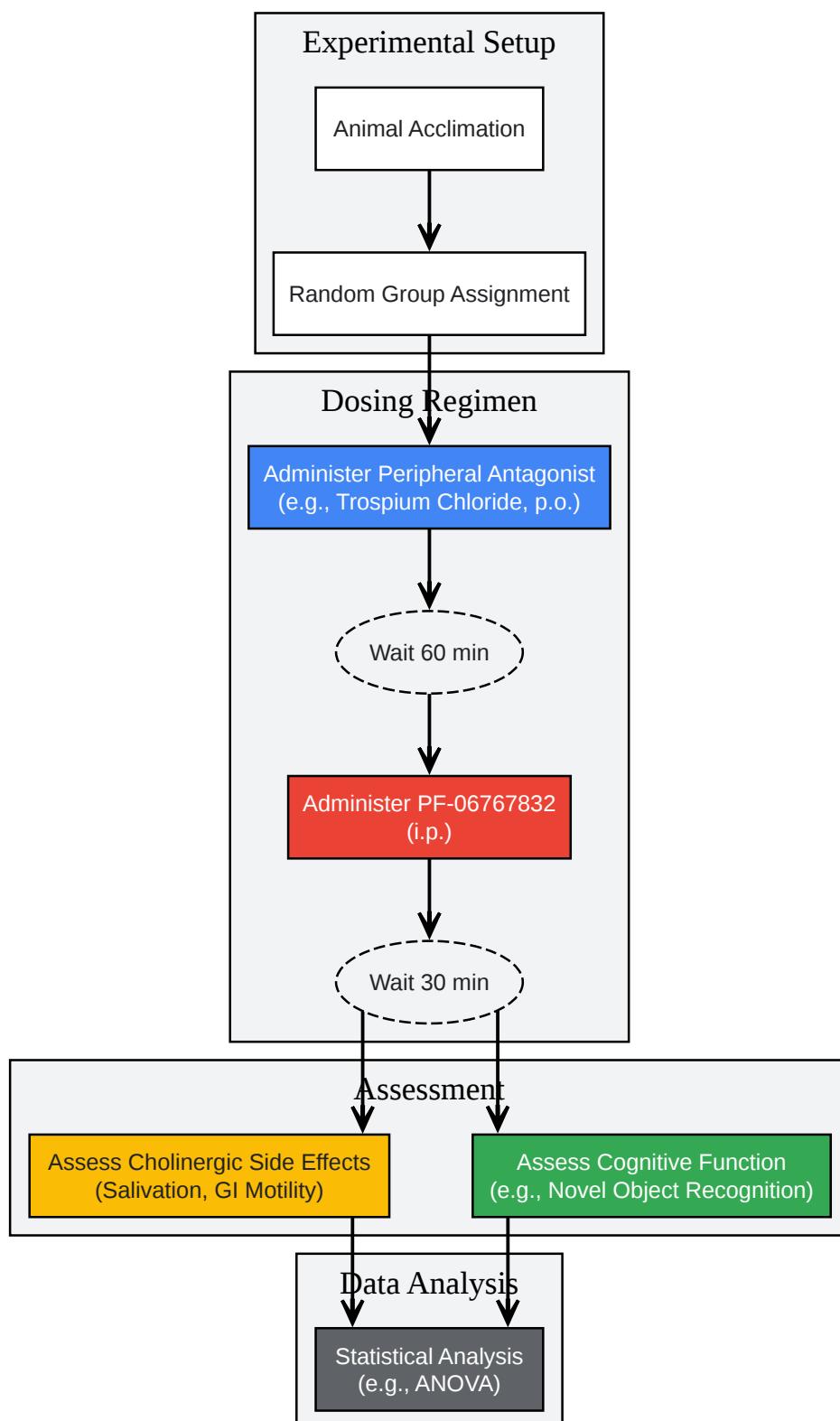


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Caption: M1 Receptor Signaling Pathway.

Q4: How can I visualize the experimental workflow for mitigating cholinergic side effects?

A4: The following diagram illustrates the experimental workflow for testing the efficacy of a peripheral antagonist in reducing **PF-06767832**-induced side effects.



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